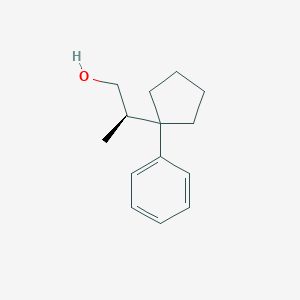
(2R)-2-(1-Phenylcyclopentyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(1-Phenylcyclopentyl)propan-1-ol is a chiral alcohol compound characterized by a cyclopentyl ring substituted with a phenyl group and a hydroxyl group on the second carbon of the propyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(1-Phenylcyclopentyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-phenylcyclopentane, which can be obtained through the hydrogenation of phenylcyclopentene.
Grignard Reaction: The 1-phenylcyclopentane is then subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the propyl chain.
Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or enzymatic resolution to obtain the (2R)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by chiral resolution techniques. The use of continuous flow reactors and advanced separation technologies can enhance the efficiency and yield of the desired enantiomer.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, (2R)-2-(1-Phenylcyclopentyl)propan-1-one.
Reduction: The compound can be reduced to form the corresponding alkane, (2R)-2-(1-Phenylcyclopentyl)propane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: (2R)-2-(1-Phenylcyclopentyl)propan-1-one
Reduction: (2R)-2-(1-Phenylcyclopentyl)propane
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Chiral Building Block
(2R)-2-(1-Phenylcyclopentyl)propan-1-ol serves as a valuable chiral building block in organic synthesis. Its stereochemistry is crucial for producing complex molecules with specific configurations, which are essential in the pharmaceutical industry. The compound can be utilized in the synthesis of various derivatives that possess biological activity.
Synthetic Routes
The synthesis of this compound typically involves:
- Reduction of Ketones : Using chiral reducing agents to ensure the desired enantiomer is produced.
- Substitution Reactions : Leading to the formation of other functionalized compounds.
Bioactivity Studies
Recent investigations have highlighted the potential bioactive properties of this compound. Research indicates that it may interact with specific biological targets, which could lead to therapeutic applications.
Case Study: Kinase Inhibition
A study published in 2019 explored compounds structurally related to this compound as inhibitors of kinases involved in various diseases. These compounds demonstrated efficacy against kinases such as SYK and LRRK2, which are implicated in autoimmune and neurodegenerative diseases .
Therapeutic Potential
The compound has been investigated for its potential therapeutic properties, particularly in pain management and treating inflammatory conditions. The analgesic effects observed in related compounds suggest that this compound may also exhibit similar properties.
Pharmaceutical Development
Research indicates that derivatives of this compound could serve as precursors in drug synthesis. Their structural characteristics allow for modifications that enhance bioavailability and target specificity.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Application Area | Notable Properties |
|---|---|---|---|
| This compound | Chiral Alcohol | Organic Synthesis | Chiral building block |
| (S)-Propan-1-ol | Simple Alcohol | Solvent | Low toxicity |
| 1-(4-Methylphenyl)cyclopentan-1-ol | Cyclic Alcohol | Pharmaceutical Intermediates | Potential anti-inflammatory effects |
作用机制
The mechanism of action of (2R)-2-(1-Phenylcyclopentyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl and cyclopentyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
相似化合物的比较
(2S)-2-(1-Phenylcyclopentyl)propan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
2-(1-Phenylcyclopentyl)ethanol: A structurally similar compound with a shorter carbon chain.
2-(1-Phenylcyclopentyl)butan-1-ol: A structurally similar compound with a longer carbon chain.
Uniqueness: (2R)-2-(1-Phenylcyclopentyl)propan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds. The presence of the phenyl and cyclopentyl groups also imparts distinct chemical and physical properties.
属性
IUPAC Name |
(2R)-2-(1-phenylcyclopentyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12,15H,5-6,9-11H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFRYDGDULUGMJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













